DL-O-Tyrosine
Description
Definitional Context: Non-Proteinogenic Amino Acid Isomer
DL-o-Tyrosine is a racemic mixture of the D and L stereoisomers of ortho-tyrosine. Structurally, it is an isomer of the more common p-tyrosine (para-tyrosine), differing in the position of the hydroxyl group on the phenyl ring. nih.govwikipedia.orgnewworldencyclopedia.org While p-tyrosine is a proteinogenic amino acid, meaning it is encoded by the genetic code and incorporated into proteins, o-tyrosine is classified as a non-proteinogenic amino acid. acs.orgacs.orgnih.govsemanticscholar.orgaber.ac.uk This distinction is crucial as it signifies that this compound is not a building block of proteins synthesized through ribosomal activity.
The formation of o-tyrosine in biological systems is predominantly a result of the hydroxylation of the amino acid phenylalanine by hydroxyl radicals. nih.govigem.orgresearchgate.netresearchgate.net This reaction is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Consequently, the detection and quantification of this compound serve as a reliable marker for oxidative damage to proteins and other biomolecules.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to faint brown powder |
| Melting Point | ~260 °C (decomposes) |
| CAS Number | 2370-61-8 |
Note: Data sourced from various chemical suppliers and databases. caymanchem.comsigmaaldrich.com
Historical Trajectory and Initial Discoveries of Tyrosine Isomers
The history of tyrosine itself dates back to 1846, when it was first isolated from casein, a protein found in cheese, by the German chemist Justus von Liebig. wikipedia.orgnewworldencyclopedia.orgbritannica.com However, the discovery and significance of its isomers, including ortho-tyrosine, came much later and are intrinsically linked to the study of radiation chemistry and oxidative stress.
In the mid-20th century, with the advent of nuclear technology, research into the effects of ionizing radiation on biological molecules intensified. It was observed that the irradiation of phenylalanine in aqueous solutions led to the formation of hydroxylated products, including o-tyrosine. nih.govigem.org This foundational work established the link between free radical damage and the generation of this non-proteinogenic amino acid.
Further investigations, particularly in the context of food science, solidified the role of o-tyrosine as a marker for irradiated foods. nih.gov The process of food irradiation, used to extend shelf life and eliminate pathogens, generates hydroxyl radicals which, in turn, react with phenylalanine present in food proteins to produce o-tyrosine. This discovery provided a reliable method for detecting whether a food product had been subjected to irradiation. The study of phenylalanine and tyrosine kinetics in humans began in the 1970s and 1980s, further elucidating the metabolic pathways and the impact of conditions like phenylketonuria. nih.govresearchgate.net
Contemporary Relevance in Biochemical and Biomedical Investigations
The contemporary significance of this compound in research is predominantly centered on its role as a biomarker of oxidative stress in a wide range of pathological conditions. Elevated levels of o-tyrosine have been implicated in numerous diseases, providing insights into their underlying mechanisms and potential therapeutic targets.
Table 2: Research Findings on o-Tyrosine Levels in Various Conditions
| Condition | Sample Type | Key Finding |
| Diabetes Mellitus | Urine | Significantly higher urinary excretion of o-tyrosine compared to healthy controls. |
| Renal Failure | Urine | Increased urinary o-tyrosine excretion. |
| Irradiated Chicken Meat | Tissue | Linear increase in o-tyrosine concentration with increasing radiation dose. |
| Neurodegenerative Diseases | Plasma | Elevated levels of dityrosine (B1219331), an oxidation product of tyrosine, have been observed. |
Note: This table is a synthesis of data from multiple research studies.
In the field of diabetes research , studies have demonstrated a significant increase in the urinary excretion of o-tyrosine in patients with both type 1 and type 2 diabetes. This finding suggests that enhanced oxidative stress plays a crucial role in the pathogenesis of diabetic complications.
Biomedical investigations into renal failure have also utilized o-tyrosine as a marker. Patients with chronic kidney disease exhibit elevated urinary levels of this isomer, indicating a state of heightened oxidative stress associated with the condition.
The application of o-tyrosine as a dosimetric marker in food science continues to be an area of active research. The linear relationship between the radiation dose applied to protein-containing foods, such as chicken meat, and the concentration of o-tyrosine allows for the accurate determination of the absorbed dose.
Furthermore, in neuroscience , the presence of tyrosine oxidation products, such as dityrosine, is being investigated in the context of neurodegenerative diseases. mdpi.com While direct quantitative data for this compound in these conditions is still emerging, the broader implications of tyrosine oxidation in neuronal damage are a significant area of study. The measurement of tyrosine and its metabolites in cerebrospinal fluid is also a valuable tool in the diagnosis and monitoring of certain metabolic and neurological disorders. researchgate.net
The utility of this compound as a biomarker is underscored by the development of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which enable its precise quantification in various biological matrices. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946504 | |
| Record name | DL-o-Tyrosine | |
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Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
2 mg/mL at 17 °C | |
| Record name | o-Tyrosine | |
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CAS No. |
2370-61-8, 709-16-0 | |
| Record name | (±)-o-Tyrosine | |
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| Record name | 2-Tyrosine | |
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| Record name | O-Tyrosine | |
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| Record name | DL-o-Tyrosine | |
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| Record name | 2-hydroxyphenylalanine | |
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| Record name | DL-O-TYROSINE | |
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| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 °C | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Biotransformation Pathways of Dl O Tyrosine
Chemical Synthesis Methodologies: Hydroxylation of Phenylalanine Precursors
The synthesis of DL-o-Tyrosine is predominantly achieved through the chemical hydroxylation of phenylalanine. This process typically involves the introduction of a hydroxyl group onto the ortho position of the phenylalanine aromatic ring. A key mechanism identified for this transformation is the action of hydroxyl radicals (HO•) aston.ac.ukwikipedia.orgnih.govresearchgate.net. These highly reactive species can attack the phenyl ring of phenylalanine, leading to the formation of ortho-tyrosine, as well as its isomer meta-tyrosine wikipedia.orgnih.govresearchgate.netportlandpress.comfrontiersin.orgwjgnet.com. This non-enzymatic hydroxylation is often observed under conditions of elevated oxidative stress or during processes like radiolysis caymanchem.combiomol.com. While specific detailed chemical synthesis protocols with yield data are not extensively detailed in the provided literature for this compound specifically, the principle relies on generating and directing these reactive species towards the phenylalanine substrate.
Biosynthetic Considerations and Occurrence in Biological Systems
Distinction from Canonical L-Tyrosine Biosynthesis Pathways
This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids that are directly encoded and incorporated into proteins during translation ontosight.ai. The canonical biosynthesis of L-tyrosine in plants and microorganisms proceeds via the shikimate pathway, involving prephenate as an intermediate wikipedia.orgnih.gov. In mammals, L-tyrosine is synthesized from the essential amino acid phenylalanine through the action of the enzyme phenylalanine hydroxylase, which catalyzes the para-hydroxylation of phenylalanine wikipedia.orgnih.govrcsb.orgmedlineplus.govcreative-proteomics.com. In contrast, this compound is not a direct product of these established enzymatic pathways. Its occurrence in biological systems is primarily linked to non-enzymatic events, particularly oxidative damage, rather than de novo biosynthetic routes wikipedia.orgontosight.ai.
The following table summarizes the key distinctions in the formation of phenylalanine isomers:
| Amino Acid Isomer | Precursor | Formation Mechanism | Position of Hydroxyl Group | Biological Role/Significance |
| L-Tyrosine | Phenylalanine | Enzymatic (Phenylalanine Hydroxylase) | para (4-) | Proteinogenic amino acid, precursor to neurotransmitters, hormones, melanin (B1238610). Synthesized endogenously from phenylalanine. wikipedia.orgnih.govrcsb.orgcreative-proteomics.com |
| This compound | Phenylalanine | Non-enzymatic (Hydroxyl radical, HO•) | ortho (2-) | Non-proteinogenic, marker of oxidative stress, potential mediator of cellular damage. Not typically incorporated into proteins. aston.ac.ukwikipedia.orgnih.govresearchgate.netnih.gov |
| m-Tyrosine | Phenylalanine | Non-enzymatic (Hydroxyl radical, HO•) | meta (3-) | Non-proteinogenic, marker of oxidative stress, potential mediator of cellular damage. Not typically incorporated into proteins. wikipedia.orgnih.govresearchgate.netportlandpress.com |
Role of Oxidative Processes in Endogenous Formation
The endogenous formation of this compound is intrinsically linked to oxidative stress. Under conditions where reactive oxygen species (ROS), particularly hydroxyl radicals (HO•), are generated, phenylalanine can undergo non-enzymatic hydroxylation at the ortho position aston.ac.ukwikipedia.orgnih.govresearchgate.netnih.gov. This process can occur within biological systems as a consequence of cellular damage or external factors like radiation caymanchem.combiomol.com. The formation of o-tyrosine, along with its isomer m-tyrosine, is often considered a marker of oxidative damage and hydroxyl radical-induced injury researchgate.netportlandpress.comwjgnet.comnih.gov. While these isomers are not typically incorporated into proteins during normal synthesis, there is evidence suggesting that oxidized amino acids can be misincorporated, potentially contributing to cellular dysfunction and pathology portlandpress.com. Furthermore, o-tyrosine and m-tyrosine have been implicated as potential mediators of oxidative stress, capable of disrupting cellular homeostasis researchgate.netnih.gov.
Microbial and Enzymatic Production Approaches for Research Applications
Engineered Microorganisms for Tyrosine Derivative Synthesis
Significant advancements have been made in metabolic engineering and synthetic biology to engineer microorganisms for the production of non-canonical amino acids (ncAAs) technologynetworks.comacs.orgrsc.orgnih.govnih.govnih.govbiorxiv.org. These efforts typically involve modifying existing metabolic pathways or introducing heterologous enzymes to synthesize novel amino acid structures. For instance, engineered Escherichia coli strains have been developed to produce various unnatural amino acids, such as para-nitro-L-phenylalanine and 3-iodo-L-tyrosine, from simple carbon sources technologynetworks.comnih.gov. While the direct microbial production of this compound through engineered pathways is not explicitly detailed in the provided literature, the principles of metabolic engineering—including pathway reconstruction, enzyme optimization, and precursor supply enhancement—are applicable to the broader goal of producing amino acid derivatives for research purposes frontiersin.orgasm.org.
Enzymatic Catalysis in this compound Formation
The enzymatic landscape for amino acid modification includes enzymes like phenylalanine hydroxylase (PAH), which catalyzes the essential para-hydroxylation of phenylalanine to L-tyrosine, a critical step in tyrosine biosynthesis wikipedia.orgnih.govrcsb.orgmedlineplus.govcreative-proteomics.com. However, the direct enzymatic synthesis of this compound from phenylalanine is not clearly established in the reviewed literature. The formation of o-tyrosine is predominantly described as a non-enzymatic reaction driven by free radicals, particularly hydroxyl radicals, under conditions of oxidative stress wikipedia.orgnih.govresearchgate.netnih.gov. Enzymes such as tyrosine phenol-lyase (TPL) are known to synthesize tyrosine from different substrates and can produce certain tyrosine derivatives google.com, but they are not reported to catalyze the ortho-hydroxylation of phenylalanine. Therefore, enzymatic catalysis for this compound production, in the context of phenylalanine hydroxylation, is not a primary route described in the available information.
Compound List
this compound (DL-2-Hydroxyphenylalanine)
Phenylalanine (Phe)
L-Tyrosine (Tyr, 4-hydroxyphenylalanine)
L-DOPA (3,4-dihydroxyphenylalanine)
Dopaquinone
Norepinephrine
Epinephrine
Thyroid hormones (T3, T4)
Melanin
Coenzyme Q10
p-coumaric acid
3,3′-dityrosine
3-iodo-L-tyrosine
para-nitro-L-phenylalanine (pN-Phe)
para-azidophenylalanine
para-boronophenylalanine
Prephenate
Tetrahydrobiopterin (BH4)
Hydroxyl radical (HO•)
Reactive Oxygen Species (ROS)
Reactive Nitrogen Species (RNS)
Peroxynitrite (ONOO⁻)
Biological Activities and Mechanistic Interrogations of Dl O Tyrosine
Interactions with Biological Macromolecules and Enzymes
While not a canonical amino acid in protein synthesis, DL-o-Tyrosine can interact with the cellular machinery, leading to significant biological consequences.
Enzyme-Substrate Dynamics and Inhibition Studies
The primary enzymatic interaction of o-Tyrosine involves its recognition by aminoacyl-tRNA synthetases. Specifically, studies have shown that o-Tyrosine, along with its isomer m-Tyrosine, can be recognized and aminoacylated by phenylalanyl-tRNA synthetase. acs.org This enzyme is responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. The misincorporation of o-Tyrosine into proteins in place of phenylalanine is a notable outcome of this interaction. acs.org
While extensive kinetic data for this compound with a broad range of enzymes is not widely available, the context of tyrosinase, an enzyme that catalyzes the oxidation of L-tyrosine, is relevant. Kinetic studies of tyrosinase typically focus on L-tyrosine and L-DOPA as substrates. researchgate.netnih.govnih.gov Some research has indicated that D-tyrosine can act as a competitive inhibitor of tyrosinase, suggesting that the stereochemistry and isomeric form of tyrosine are critical for enzyme interaction. tandfonline.com However, direct studies detailing the inhibitory kinetics of this compound on tyrosinase or other enzymes are not extensively documented. The primary focus of enzyme interaction studies involving o-Tyrosine has been on its incorporation into proteins via synthetases rather than its role as a direct enzyme inhibitor. acs.org
| Enzyme | Isomer | Interaction Type | Observed Outcome |
|---|---|---|---|
| Phenylalanyl-tRNA synthetase | o-Tyrosine, m-Tyrosine | Substrate | Aminoacylation and subsequent incorporation into proteins. acs.org |
| Tyrosinase | D-Tyrosine | Competitive Inhibitor | Inhibition of melanin (B1238610) synthesis. tandfonline.com |
| Tyrosinase | L-Tyrosine | Substrate | Oxidation to L-DOPA, a precursor to melanin. researchgate.netnih.govnih.gov |
Influence on Cellular Signaling Pathways
The misincorporation of o-Tyrosine into cellular proteins can have profound effects on intracellular signaling cascades. Research has demonstrated that elevated levels of ortho- and meta-tyrosine in erythroblasts can lead to dysfunction in cellular signaling, resulting in hyporesponsiveness to erythropoietin (EPO). researchgate.net EPO is a critical growth factor for the proliferation and differentiation of red blood cells, and its signaling is mediated through the phosphorylation of key proteins. nih.govnih.govreactome.orgqiagen.com
The incorporation of o-Tyrosine into proteins has been shown to prevent the activating phosphorylation of Extracellular signal-regulated kinases (ERK) and Signal Transducer and Activator of Transcription 5 (STAT5) in response to EPO stimulation. researchgate.net The ERK pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation and differentiation. oup.comoaepublish.comnih.govplos.org Similarly, STAT5 is a crucial transcription factor that, upon phosphorylation, regulates the expression of genes essential for cell survival and proliferation. nih.govrepec.orgpnas.orgnih.govresearchgate.net The inhibition of these phosphorylation events disrupts the normal cellular response to EPO, providing a mechanistic link between the presence of this abnormal amino acid and altered cellular function.
| Signaling Pathway | Key Protein | Effect of o-Tyrosine Incorporation | Functional Consequence |
|---|---|---|---|
| Erythropoietin (EPO) Signaling | ERK | Prevention of activating phosphorylation. researchgate.net | Inhibition of cell proliferation and differentiation signals. |
| Erythropoietin (EPO) Signaling | STAT5 | Prevention of activating phosphorylation. researchgate.net | Disruption of gene transcription for cell survival and proliferation. |
This compound as a Biomarker for Oxidative Stress
The most well-established biological role of this compound is as a biomarker of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.
Formation as a Product of Hydroxyl Radical-Mediated Phenylalanine Oxidation
This compound is not produced through normal enzymatic pathways in the body. nih.gov Instead, it is primarily formed through the non-enzymatic hydroxylation of phenylalanine by the highly reactive hydroxyl radical (•OH). nih.govnih.govigem.orgresearchgate.netresearchgate.netwikipedia.orgdavuniversity.org This reaction can occur when cells are under conditions of oxidative stress, where the production of ROS, including the hydroxyl radical, is elevated. The hydroxyl radical attacks the aromatic ring of phenylalanine, leading to the formation of three isomeric tyrosines: ortho-tyrosine, meta-tyrosine, and para-tyrosine (the standard form of tyrosine). igem.org The formation of o-tyrosine is therefore a direct consequence of hydroxyl radical-mediated damage to phenylalanine. tandfonline.comtandfonline.com
Correlation with Reactive Oxygen Species Activity in Biological Milieu
Elevated levels of both free and protein-bound o-Tyrosine have been observed in numerous diseases where oxidative stress is implicated as a key pathological factor. nih.gov The presence of o-Tyrosine has been used as an indicator of hydroxyl radical activity in various biological contexts, from food irradiation to biomedical research. nih.gov Its detection in tissues and biological fluids provides evidence of ongoing oxidative damage. nih.gov For instance, increased concentrations of o-Tyrosine have been associated with conditions where there is an overproduction of ROS. nih.gov
Specificity and Sensitivity in Oxidative Damage Assessment
o-Tyrosine is considered a reliable and specific biomarker for hydroxyl radical-mediated oxidative damage. tandfonline.comtandfonline.com Its utility as a biomarker stems from the fact that it is not a product of normal metabolic processes, and its formation is directly linked to the action of hydroxyl radicals on phenylalanine. nih.gov Various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography, and mass spectrometry, have been developed and optimized for the sensitive detection of o-Tyrosine in biological samples. nih.gov The specificity of o-Tyrosine for hydroxyl radical damage makes it a valuable tool for assessing the extent of oxidative stress in both research and clinical settings. tandfonline.comtandfonline.com
| Aspect | Description |
|---|---|
| Formation Mechanism | Non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals (•OH). nih.govnih.govigem.org |
| Correlation with ROS | Elevated levels are observed in various diseases associated with oxidative stress, indicating increased hydroxyl radical activity. nih.gov |
| Specificity | Highly specific marker for hydroxyl radical-mediated damage as it is not formed through normal metabolic pathways. nih.govtandfonline.comtandfonline.com |
| Sensitivity | Detectable by sensitive analytical techniques such as HPLC, gas chromatography, and mass spectrometry. nih.gov |
Physiological and Pathophysiological Implications
The presence of o-tyrosine in the body is intrinsically linked to conditions of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. This section explores the roles of this compound in metabolic disturbances and its broader implications for health and disease.
Roles in Metabolic Perturbations
Elevated levels of o-tyrosine have been increasingly identified as a potential player in the complex landscape of metabolic disorders. Research has consistently linked this unusual amino acid isomer to perturbations in glucose metabolism and insulin (B600854) resistance. Studies involving obese children and patients with nonalcoholic fatty liver disease have demonstrated a significant association between increased tyrosine levels (often not distinguishing between isomers) and insulin resistance. letswinpc.orgfrontiersin.org This suggests that the presence of o-tyrosine may be more than just a passive bystander, potentially contributing directly to the impairment of insulin signaling pathways. mdpi.com
The connection between o-tyrosine and metabolic dysfunction is further solidified by its association with the development of type 2 diabetes. biorxiv.org The formation of o-tyrosine is a direct consequence of oxidative stress, a well-established factor in the pathogenesis of diabetes and its complications. aacrjournals.org While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of o-tyrosine may interfere with normal cellular processes, exacerbating the metabolic dysregulation characteristic of these conditions.
| Research Finding | Studied Population/Model | Key Implication |
| Increased urinary o-tyrosine excretion | Patients with diabetes and/or chronic kidney disease | Suggests a link between these conditions and elevated oxidative stress leading to o-tyrosine formation. aacrjournals.org |
| Positive association between tyrosine levels and HOMA-IR | Obese children | Indicates that tyrosine levels are correlated with insulin resistance from a young age. letswinpc.org |
| Elevated tyrosine levels in individuals who later developed T2DM | Normoglycemic individuals | Positions tyrosine as a potential predictive biomarker for the future development of type 2 diabetes. biorxiv.org |
Association with Oxidative Damage in Disease Models
Association with Oxidative Damage in Disease Models
The formation of o-tyrosine from phenylalanine is a hallmark of hydroxyl radical activity, a potent driver of oxidative damage. Consequently, this compound serves as a valuable biomarker for oxidative stress across a spectrum of diseases.
Neurodegenerative Contexts
In the realm of neurodegenerative diseases, oxidative stress is a key pathological feature. The presence of o-tyrosine and its derivatives, such as dityrosine (B1219331) (formed by the cross-linking of two tyrosine residues), has been documented in the brains of individuals with Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, dityrosine is found within the characteristic amyloid-beta plaques and tau tangles, suggesting that oxidative damage contributes to the formation of these pathological hallmarks. nih.gov Similarly, in PD, a condition marked by the loss of dopamine-producing neurons, evidence of oxidative stress is prominent, with increased levels of dityrosine and nitrotyrosine (a product of tyrosine nitration) observed in animal models. frontiersin.org
While o-tyrosine is primarily viewed as a marker of this damage, some research suggests a more active role. High concentrations of L-tyrosine have been shown to induce oxidative stress in the brains of animal models, leading to lipid peroxidation and protein damage. nih.gov This raises the possibility that an overabundance of tyrosine isomers, including o-tyrosine, could actively contribute to the neurodegenerative process.
Cardiovascular System Research
The cardiovascular system is also highly susceptible to the detrimental effects of oxidative stress. Elevated levels of o-tyrosine and its nitrated form, 3-nitrotyrosine (B3424624), have been implicated in the pathogenesis of cardiovascular diseases. In particular, 3-nitrotyrosine is found in atherosclerotic lesions and is associated with an increased risk of coronary artery disease, highlighting the role of both oxidative and nitrosative stress in the development of atherosclerosis. letswinpc.orgcancer.gov
Research in animal models has shown that conditions of severe physiological stress, such as deep hypothermic cardiac arrest, can lead to a significant increase in o-tyrosine levels in the brain, further cementing its role as an indicator of systemic oxidative stress with cardiovascular implications. aacrjournals.org The formation of dityrosine cross-links in proteins, driven by tyrosyl radicals, is also a factor in tissue damage during inflammatory processes associated with cardiovascular conditions like atherosclerosis. nih.gov
| Disease Model | Key Finding | Implication for Oxidative Damage |
| Alzheimer's Disease | Presence of dityrosine in amyloid-beta plaques and tau tangles. nih.gov | Indicates that oxidative cross-linking of tyrosine residues is involved in the formation of key pathological features. |
| Parkinson's Disease | Increased levels of dityrosine and nitrotyrosine in animal models. frontiersin.org | Suggests that oxidative and nitrosative stress contribute to the neurodegenerative process. |
| Atherosclerosis | Elevated levels of 3-nitrotyrosine in atherosclerotic lesions and plasma of CAD patients. letswinpc.orgcancer.gov | Highlights the role of tyrosine nitration as a marker and potential mediator of vascular damage. |
Cancer Research Perspectives
The relationship between this compound and cancer is multifaceted, with emerging research pointing towards both potential anti-cancer effects and its use as a therapeutic target. Some studies have indicated that m- and o-tyrosine can exert an inhibitory effect on the proliferation of certain cancer cells. aacrjournals.orgnih.gov This has led to the intriguing hypothesis that these isomers may play a role in the phenomenon of "concomitant tumor resistance," where a primary tumor suppresses the growth of distant metastases. aacrjournals.org
Conversely, the unique metabolic properties of cancer cells, including their increased reliance on amino acids, have opened up new therapeutic avenues. An experimental drug, racemetyrosine (SM-88), which is a dysfunctional racemic tyrosine analog, is designed to be preferentially taken up by cancer cells. letswinpc.org Once inside, it is thought to interfere with the synthesis of the protective mucin layer of cancer cells, leading to increased oxidative stress and ultimately, cell death. letswinpc.org This approach highlights the potential of exploiting the metabolic vulnerabilities of tumors with compounds like this compound. Furthermore, altered tyrosine metabolism has been observed in various cancers, such as hepatocellular carcinoma, where it is associated with poorer patient outcomes. nih.gov
Stereochemical Considerations and Biological Impact of this compound
A critical aspect of understanding the biological activity of o-tyrosine is the consideration of its stereochemistry. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: D-o-tyrosine and L-o-tyrosine. While much of the existing research does not differentiate between these stereoisomers, it is plausible that they have distinct biological effects.
In biological systems, enzymes are highly specific to the stereochemistry of their substrates. L-amino acids are the standard building blocks of proteins, and enzymes involved in amino acid metabolism are typically specific for the L-enantiomer. Therefore, it is likely that L-o-tyrosine and D-o-tyrosine are metabolized differently and interact with cellular components in distinct ways.
The presence of D-amino acids in mammals is generally low, but they are known to have specific physiological roles. The differential effects of D- and L-o-tyrosine are an area that warrants further investigation to fully elucidate the biological impact of this compound. The development of analytical techniques to distinguish between these enantiomers in biological samples will be crucial for advancing our understanding in this area.
Advanced Analytical Methodologies for Dl O Tyrosine Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are foundational in analytical chemistry for separating complex mixtures into individual components, enabling their subsequent detection and quantification. For DL-o-Tyrosine, various chromatographic methods, often coupled with sensitive detectors, are utilized.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely applied technique for the analysis of amino acids, including this compound. Its ability to separate structurally similar compounds makes it suitable for distinguishing isomers and related molecules.
This compound is noted as being suitable for HPLC analysis nih.govmdpi.comnih.gov. HPLC methods can effectively separate the enantiomers of tyrosine, such as D-tyrosine and L-tyrosine, by employing chiral stationary phases (e.g., Crownpak CR+) nih.gov. For the simultaneous determination of phenylalanine (Phe) and tyrosine (Tyr), HPLC coupled with fluorescence detection is a common approach, leveraging the natural fluorescence of these aromatic amino acids. For instance, one method reported a lower detection limit (LOD) of 0.3 µM for both Phe and Tyr nih.gov. Another study utilizing HPLC with fluorescence detection for Phe and Tyr achieved LODs of 10.0 µmol/L for phenylalanine and 5.0 µmol/L for tyrosine researchgate.net. HPLC methods employing UV detection have also been developed, with one study reporting an LOD of 0.05 µg/mL for phenylalanine and a limit of quantification (LOQ) of 0.1 µg/mL for tyrosine ptbioch.edu.pl.
Spectrophotometric methods, sometimes integrated with or compared to HPLC, have also been explored. A spectrophotometric assay for L-tyrosine using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) demonstrated a linear range of 10-50 µg/mL, with an LOD of 2.85 µg/mL and an LOQ of 8.6 µg/mL, with the product absorbing maximally at 388 nm researchgate.net. While effective, HPLC can be associated with limitations such as the requirement for high-cost columns and the generation of organic solvent waste nih.gov.
Table 1: HPLC Methods for Tyrosine and Related Amino Acids
| Method Description | Analyte(s) | Matrix | Column Type | Detection Method | LOD / LOQ | Linear Range | Reference |
| HPLC with Fluorescence Detection | Phenylalanine, Tyrosine | Serum | Reversed-phase C18 | Fluorescence | Phe: 0.3 µM, Tyr: 0.3 µM | Not specified | nih.gov |
| HPLC with Fluorescence Detection | Phenylalanine, Tyrosine | Plasma, DBS | Reversed-phase C18 | Fluorescence | Phe: 10.0 µmol/L, Tyr: 5.0 µmol/L | Not specified | researchgate.net |
| HPLC with UV Detection | Phenylalanine, Tyrosine | Not specified | Not specified | UV (215 nm) | Phe: 0.05 µg/mL, Tyr: 0.1 µg/mL (LOQ) | 0.1-20 µg/mL (Phe) | ptbioch.edu.pl |
| Spectrophotometric Assay with NBD-Cl | L-Tyrosine | Not specified | N/A | Spectrophotometry | LOD: 2.85 µg/mL, LOQ: 8.6 µg/mL | 10-50 µg/mL | researchgate.net |
| HPLC with Chiral Column (e.g., Crownpak CR+) | D-Tyrosine, L-Tyrosine | Not specified | Chiral | Not specified | Separation of enantiomers | Not specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their derivatives. It is particularly useful for volatile compounds or those that can be rendered volatile through derivatization.
GC-MS has been employed for the quantification of modified tyrosines researchgate.net and tyrosine metabolites nih.gov. Isotope dilution GC/MS is a highly accurate method for quantifying specific compounds, and it has been used for ortho-tyrosine, meta-tyrosine, o,o'-dityrosine, and 3-nitrotyrosine (B3424624) in biological tissues nih.gov. GC-MS analysis of 3-nitrotyrosine in urine samples indicated that endogenous levels of approximately 1.6 nM could not be reliably quantified due to low signal-to-noise ratios, highlighting a sensitivity limitation for very low concentrations researchgate.net. GC-MS is often considered a gold standard for certain analyses due to its high resolution and sensitivity but may miss trace volatile components sci-hub.se. The derivatization process, often involving reagents like pentafluoropropionic anhydride, is crucial for GC-MS analysis of amino acids to improve volatility and detection nih.gov.
Table 2: GC-MS Methods for Tyrosine and Related Compounds
| Method Description | Analyte(s) | Matrix | Derivatization | Detection Mode | LOD / LOQ | Application | Reference |
| Isotope Dilution GC/MS | ortho-Tyrosine, meta-tyrosine, etc. | Aortic proteins | n-propanol/heptafluorobutyric anhydride | Negative-ion EC | Not specified | Quantification of oxidized amino acids | nih.gov |
| GC-MS/MS | Maleylacetone, Succinylacetone, Dichloroacetate | Liver, urine, plasma, nerve cells | Pentafluorobenzyl esters | Not specified | Not specified | Quantification of tyrosine metabolites/inhibitors | nih.gov |
| GC-MS | 3-Nitrotyrosine | Urine | Not specified | SIM | ~1.6 nM (unquantifiable) | Analysis of endogenous 3-nitrotyrosine | researchgate.net |
| GC-MS (Me-PFP derivatives) | Amino acids, PTM metabolites, AGEs | Human urine | HCl/Methanol, PFPA | NICI, SIM | Not specified | Analysis of amino acid PTMs and AGEs | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective analytical platform, particularly advantageous for analyzing complex biological samples. It is frequently used for the quantification of modified amino acids and other biomolecules.
LC-MS/MS is recognized for its utility in analyzing o-Tyrosine as an amino acid oxidation stress marker nih.govmdpi.com. This technique has been instrumental in the simultaneous quantification of various modified tyrosines, such as 3-nitro-l-tyrosine (B30807) (3-NT), 3-chloro-l-tyrosine (B556623) (3-CT), and 3-bromo-l-tyrosine (B32463) (3-BT), in biological fluids like plasma and urine mdpi.comnih.gov. Methods developed for these modified tyrosines typically report LODs in the range of 0.026-0.030 ng/mL and LOQs around 0.096-0.100 ng/mL mdpi.comnih.gov. LC-MS/MS, especially when combined with isotope dilution, offers highly sensitive and specific quantification of oxidative biomarkers, surpassing the limitations of spectrophotometric or fluorometric methods in certain contexts rsc.org.
Direct Analysis in Real Time Mass Spectrometry (DART-MS/MS) has also emerged as a rapid technique for tyrosine determination in plasma, offering a linear range of 2–50 µg mL⁻¹ and an LOQ of 2 µg mL⁻¹ mdpi.com. Furthermore, LC-MS/MS is extensively used for therapeutic drug monitoring of tyrosine kinase inhibitors, with methods demonstrating high sensitivity and specificity plos.org.
Table 3: LC-MS/MS Methods for Tyrosine and Related Compounds
| Method Description | Analyte(s) | Matrix | Detection Method | LOD / LOQ | Linear Range | Application | Reference |
| LC-ESI-MS/MS | o-Tyrosine | Not specified | ESI-MS/MS | Not specified | Not specified | Oxidation stress marker | nih.govmdpi.com |
| LC/MS | Phenylalanine, Tyrosine | Food samples | ESI-MS | Tyr: 0.30 ppm, Phe: 0.70 ppm | Not specified | Quantification in food | mdpi.com |
| LC-MS/MS | 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosine | Plasma, Urine | MS/MS | LOD: 0.026-0.030 ng/mL, LOQ: 0.096-0.100 ng/mL | Not specified | Biomarkers of oxidative stress, cancer | mdpi.comnih.gov |
| DART-MS/MS | Tyrosine | Human plasma | DART-MS/MS | LOQ: 2 µg mL⁻¹ | 2–50 µg mL⁻¹ | Plasma tyrosine determination | mdpi.com |
| LC-MS/MS (TKI analysis) | Tyrosine kinase inhibitors (e.g., dacomitinib) | Rat liver microsomes | MS/MS | LOD: 0.35 ng/mL, LOQ: 1.1 ng/mL | 2–500 ng/mL | Metabolic stability assessment | plos.org |
Electrochemical Sensing and Biosensor Development
Electrochemical methods offer significant advantages in analytical chemistry, including high sensitivity, selectivity, simplicity of operation, and cost-effectiveness, making them attractive alternatives to traditional chromatographic techniques nih.gov. The development of electrochemical sensors and biosensors modified with various nanomaterials and polymers has greatly enhanced the ability to detect tyrosine and its derivatives.
Graphene-based electrodes have shown remarkable performance for L-tyrosine detection. For instance, a graphene-modified electrode (EGr/GC) exhibited a sensitivity of 0.0124 A/M and a low detection limit of 1.81 × 10⁻⁶ M mdpi.comnih.govnih.gov. Polypyrrole (PPy)-based sensors, often doped with agents like hexacyanoferrate (II) (FeCN), have also demonstrated good sensitivity for L-tyrosine, with detection limits as low as 8.2 × 10⁻⁸ M for PPy/FeCN-SPCE nih.govnih.gov.
Biosensors incorporating enzymes like tyrosinase with nanomaterials have also been developed. A biosensor utilizing a tyrosinase/platinum nanoparticles/chitosan/graphene nanostructured layer achieved a very low detection limit of 4.75 × 10⁻⁸ M and a broad linearity domain of 0.1–100 µM for L-tyrosine detection mdpi.comresearchgate.net. Wearable photoelectrochemical (PEC) biosensors, such as those based on Bi13S18I2 (BSI) and molecularly imprinted poly(m-phenylenediamine) (MIP), are being developed for real-time monitoring of L-tyrosine in sweat, with reported LODs as low as 24 nM researchgate.net. Other advanced materials like graphdiyne chelated gold nanoparticles (GDY@AuNPs) have yielded sensitivities up to 181.2 μA mM⁻¹ cm⁻² for tyrosine detection researchgate.net. Furthermore, the integration of machine learning with electrochemical sensing platforms is enabling more accurate and multiplexed analyte detection swu.ac.th.
Table 4: Electrochemical Sensors and Biosensors for Tyrosine Detection
| Sensor/Electrode Material | Analyte | Detection Technique | LOD | Linear Range | Sensitivity | Application | Reference |
| Graphene-modified Electrode (EGr/GC) | L-Tyrosine | Voltammetry | 1.81 × 10⁻⁶ M | Not specified | 0.0124 A/M | L-Tyrosine detection | mdpi.comnih.govnih.gov |
| PPy/FeCN-SPCE | L-Tyrosine | Chronoamperometry | 8.2 × 10⁻⁸ M | 0.5–27 × 10⁻⁶ M | 1.463 A/M | L-Tyrosine detection in pharmaceuticals | nih.govnih.gov |
| Tyrosinase/PtNP/Chitosan/Graphene Biosensor | L-Tyrosine | Square Wave Voltammetry | 4.75 × 10⁻⁸ M | 0.1–100 µM | Not specified | L-Tyrosine detection in medical/pharmaceuticals | mdpi.comresearchgate.net |
| BSI/MIP PEC Biosensor | L-Tyrosine | PEC | 24 nM | 80 nM–350 µM | Not specified | L-Tyrosine monitoring in sweat | researchgate.net |
| GDY@AuNPs | Tyrosine | Electrochemical | Not specified | 0.1–600 µM | 181.2 μA mM⁻¹ cm⁻² | Tyrosine detection | researchgate.net |
| Poly(L-proline)-linked Nanodiamonds on SPGEs | L-Tyrosine | Electrochemical | 0.74 µM | 2.5–120 µM | Not specified | L-Tyrosine determination in urine/serum | swu.ac.thresearchgate.netnih.gov |
| AuNPs/MWCNT/GCE | Tyr, AC, AA | Differential Pulse Voltammetry | Tyr: 0.21 µmol L⁻¹ | Tyr: 0.4–80.0 µmol L⁻¹ | Not specified | Simultaneous determination of Tyr, AC, AA | researchgate.net |
| MIP/GCE (VTMS-Fe3O4/AgGO) | L-Tyrosine | DPV | 0.15 × 10⁻¹³ M | 0.25 × 10⁻¹³–0.10 × 10⁻³ M | Not specified | L-Tyrosine detection in blood serum | nih.gov |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays provide alternative, often cost-effective, methods for the quantification of tyrosine. These techniques typically rely on the formation of colored or fluorescent products upon reaction with specific reagents or the intrinsic properties of the analyte.
Spectrophotometric methods are widely utilized due to their inherent sensitivity, low cost, and the ability to continuously monitor reactions researchgate.net. A common spectrophotometric assay for L-tyrosine involves its reaction with NBD-Cl in an alkaline medium (pH 10.0), producing an orange-colored product that absorbs at 388 nm researchgate.netnih.gov. This method has demonstrated a linear range of 10-50 µg/mL, with an LOD of 2.85 µg/mL and an LOQ of 8.6 µg/mL researchgate.net. Another spectrophotometric approach utilizes 4-aminophenazone-sodium meta-periodate, forming a red product absorbing at 470 nm researchgate.net.
Fluorometric methods are generally considered more sensitive than spectrophotometric assays researchgate.net. A fluorescence-based method using graphene quantum dots (GQDs) has been developed for tyrosine detection, establishing a linear correlation between fluorescence intensity and Tyr concentration in the range of 1.0–160 μmol L⁻¹ with an LOD of 0.5 μmol L⁻¹ rsc.org. Tyrosinase-based assays, which monitor the enzymatic activity related to tyrosine, can also be performed using fluorometric detection researchgate.netrsc.org.
Table 5: Spectrophotometric and Fluorometric Assays for Tyrosine
| Method Description | Analyte | Detection Method | Reagent/Probe | LOD / LOQ | Linear Range | Application | Reference |
| Spectrophotometric Assay | L-Tyrosine | Spectrophotometry | NBD-Cl | LOD: 2.85 µg/mL, LOQ: 8.6 µg/mL | 10-50 µg/mL | L-Tyrosine determination | researchgate.net |
| Fluorometric Assay | Tyrosine (Tyr) | Fluorescence | Graphene Quantum Dots | LOD: 0.5 µmol L⁻¹ | 1.0–160 µmol L⁻¹ | Tyrosine detection | rsc.org |
| Fluorometric Assay for Tyrosinase Activity | Tyrosinase | Fluorescence | N-GQDs | LOD: 0.0015 U mL⁻¹ | 0.005–5.0 U mL⁻¹ | Tyrosinase activity and inhibitor screening | rsc.org |
Challenges and Innovations in this compound Detection in Complex Biological Matrices
Analyzing this compound in biological samples presents several challenges. The high abundance of precursor amino acids like phenylalanine and tyrosine (often 1000 to 10,000-fold excess) compared to their oxidized counterparts necessitates highly selective and sensitive analytical methods to avoid interference rsc.org. Matrix effects in biological fluids can also confound direct electrochemical measurements, potentially leading to inaccurate data if not properly managed mdpi.com. Furthermore, traditional methods like HPLC can be resource-intensive due to column costs and solvent usage, while luminescence detection may be time-consuming nih.gov. The chiral nature of amino acids also adds complexity, requiring specific methods for enantiomeric separation when necessary nih.govdntb.gov.ua.
Despite these challenges, significant innovations are continually advancing the field. The integration of nanomaterials, such as graphene, carbon nanotubes, and gold nanoparticles, into electrochemical sensors has drastically improved sensitivity and selectivity mdpi.comnih.govresearchgate.netnih.govresearchgate.netrsc.org. Biosensors that combine enzymes with nanomaterials offer synergistic effects for enhanced performance mdpi.comresearchgate.net. The development of wearable biosensors for real-time monitoring in biofluids like sweat represents a major step towards point-of-care diagnostics researchgate.net. Advanced mass spectrometry techniques, including LC-MS/MS and DART-MS/MS, coupled with isotope dilution strategies, provide unparalleled sensitivity and specificity for complex analyses rsc.orgmdpi.com. The application of machine learning to electrochemical data is also paving the way for more robust and multiplexed sensing capabilities swu.ac.th.
Compound List
this compound
o-Tyrosine
p-Tyrosine
Phenylalanine (Phe)
D-Tyrosine
L-Tyrosine (Tyr)
3-Nitro-l-tyrosine (3-NT)
3-Chloro-l-tyrosine (3-CT)
3-Bromo-l-tyrosine (3-BT)
o,o'-Dityrosine (DiY)
Maleylacetone (MA)
Succinylacetone (SA)
Dichloroacetate (DCA)
Levodopa (LD)
Paracetamol (PA)
Ascorbic acid (AA)
Tyrosine kinase inhibitors (e.g., dacomitinib)
Research Applications and Future Directions in Dl O Tyrosine Studies
Utilization in in vitro and in vivo Oxidative Stress Models
The primary research application of DL-o-Tyrosine is as a biomarker for oxidative stress, specifically for damage induced by hydroxyl radicals. nih.govsigmaaldrich.com Unlike many other markers of oxidative damage, o-tyrosine is a stable product of phenylalanine oxidation, making it a reliable indicator for quantification in biological samples. nih.gov
In in vitro models, the generation of o-tyrosine is studied by exposing solutions containing phenylalanine to sources of hydroxyl radicals, such as gamma irradiation or metal-catalyzed oxidation systems. caymanchem.comnih.gov These studies help to understand the fundamental chemistry of its formation and the relative production of different tyrosine isomers. For instance, different chemical oxidizers or the presence of secondary oxidants can alter the ratio of o-, m-, and p-tyrosine formed, providing insights into the specific oxidative environment. nih.gov
In vivo research has demonstrated a strong correlation between elevated levels of o-tyrosine and diseases characterized by significant oxidative stress. In animal models, such as monkeys with streptozotocin-induced diabetes, increased concentrations of o-tyrosine in aortic tissue were found to correlate significantly with serum glycated hemoglobin (HbA1c), a key indicator of disease severity. nih.gov Similarly, studies in humans have linked higher levels of o-tyrosine in blood, urine, or tissue samples to conditions like sepsis, chronic kidney disease, and diabetes. nih.govnih.gov These findings validate its use as a clinical and research biomarker to assess the extent of oxidative damage. Oxidized tyrosine products (OTPs) have also been shown to induce mitochondrial defects and apoptosis in the mouse pancreas, suggesting that these molecules contribute to the pathology of oxidative stress rather than just serving as markers. rsc.org
| Disease/Model | Sample Type | Key Finding | Reference |
|---|---|---|---|
| Sepsis (Human) | Serum & Urine | Serum m-tyrosine and urinary m- and o-tyrosine levels correlated with inflammatory markers like procalcitonin. | nih.gov |
| Diabetes (Cynomolgus Monkeys) | Aortic Tissue | Aortic o-tyrosine concentrations correlated strongly with serum glycated hemoglobin (HbA1c). | nih.gov |
| Chronic Kidney Disease (Human) | Plasma & Urine | Plasma o-tyrosine levels and o-tyrosine/p-tyrosine ratios were elevated in patients on renal replacement therapy. | nih.gov |
| Hypoxic Ischemic Encephalopathy (Human Infants) | Cerebral Spinal Fluid | Significantly higher concentrations of m- and o-tyrosine compared to healthy controls. | nih.gov |
| Irradiation Processing (Poultry) | Meat | This compound has been used as a marker of irradiation processing. | caymanchem.com |
Exploration in Chemical Biology and Synthetic Biology Research
The unique structure of this compound offers potential for exploration in chemical and synthetic biology. While research in this area is still emerging, the broader field of amino acid engineering provides a framework for its potential applications. Tyrosine residues are critical in molecular recognition and protein-protein interactions due to their physicochemical properties. nih.gov Synthetic biology has leveraged this by creating minimalist synthetic binding proteins and antibodies that are rich in tyrosine. nih.gov
The introduction of this compound, as an unnatural amino acid, into proteins could create novel functionalities. Techniques such as stop codon suppression allow for the site-specific incorporation of non-canonical amino acids into proteins using engineered aminoacyl-tRNA synthetases. drugbank.comhmdb.ca Applying this technology to this compound could be used to:
Probe Protein Structure: The distinct placement of the hydroxyl group could alter local protein environments, serving as a probe to study protein folding and dynamics.
Create Novel Binding Sites: The altered geometry of o-tyrosine compared to p-tyrosine could enable the design of synthetic proteins with new binding specificities for therapeutic or diagnostic purposes.
Enhance Enzyme Catalysis: Incorporating o-tyrosine near an enzyme's active site could modulate its catalytic activity or substrate specificity.
Develop Redox-Active Proteins: Tyrosine-specific bioconjugation is used to attach redox-active groups to enzymes, enhancing their electrochemical properties for bioelectronics. rsc.org this compound could serve as a unique native handle for such modifications.
Role in the Development of Research Probes and Analytical Standards
This compound is well-established as an analytical standard for the detection and quantification of oxidative damage. sigmaaldrich.com It is commercially available as a certified reference material for use in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com Its stability makes it an excellent quantitative marker for protein oxidation. sigmaaldrich.com
Beyond its use as a standard, tyrosine derivatives are being developed as research probes. A notable example is dityrosine (B1219331), which is formed by the oxidative coupling of two tyrosine radicals. researchgate.net Dityrosine is intrinsically fluorescent and serves as a sensitive probe for protein cross-linking. researchgate.net Its fluorescence properties can provide structural and functional information about the protein it is part of. The formation of dityrosine itself is another indicator of oxidative stress, often catalyzed by enzymes like peroxidases or through photo-activation. researchgate.net The study of this compound and related compounds contributes to a growing toolkit of probes for investigating the impact of oxidative stress on biological systems.
Future Perspectives in Understanding this compound's Biological Landscape
While much is known about this compound as a marker of oxidative stress, its complete biological role remains an active area of investigation. Future research is expected to move beyond its function as a biomarker to uncover its potential as a bioactive molecule.
The metabolic fate of this compound after its formation is not well understood. The primary metabolic pathway for the physiological isomer, L-p-tyrosine, involves its conversion to p-hydroxyphenylpyruvate by tyrosine aminotransferase as the first step in its degradation. elifesciences.org It is currently unclear if o-tyrosine can enter this or other catabolic pathways. Some evidence suggests that o-tyrosine can be taken up by cells and may even be incorporated into cellular proteins during translation. nih.gov Future research will likely focus on:
Identifying enzymes that may act on o-tyrosine.
Determining whether o-tyrosine is primarily excreted, metabolized, or accumulated in tissues.
Investigating the extent and consequences of its potential incorporation into proteins, which could lead to protein misfolding and dysfunction.
There is an emerging hypothesis that o-tyrosine and its related isomer, m-tyrosine, are not merely inert byproducts but may actively contribute to the cellular dysfunction seen in oxidative stress. nih.gov These abnormal isomers could interfere with normal cellular processes by competing with the physiological L-p-tyrosine. nih.gov Potential undiscovered interactions that warrant investigation include:
Enzyme Inhibition: O-tyrosine could act as a competitive or allosteric inhibitor of enzymes that normally bind L-p-tyrosine, such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. wikipedia.org
Disruption of Signal Transduction: Tyrosine phosphorylation is a key mechanism in cellular signaling. hmdb.ca The presence of o-tyrosine within a protein could prevent or alter phosphorylation at that site, thereby disrupting signaling cascades.
Toxicity: High concentrations of o-tyrosine may exert direct toxic effects on cells, contributing to the pathogenesis of diseases associated with oxidative stress. nih.gov
High-throughput screening (HTS) technologies are powerful tools for discovering new drugs and understanding biological pathways. In the context of tyrosine metabolism, HTS platforms have been developed for various applications, including screening for high-yield L-tyrosine producing microbial strains and profiling the substrate specificity of tyrosine kinases. nih.govnih.govelifesciences.org
Future advancements could adapt these HTS methodologies for research related to this compound. Potential applications include:
Screening for Inhibitors of o-Tyrosine Formation: HTS assays could be designed to screen large compound libraries for molecules that inhibit the non-enzymatic oxidation of phenylalanine to o-tyrosine, offering potential therapeutic strategies to reduce oxidative damage.
Identifying o-Tyrosine Interacting Proteins: Proteomic screening approaches could identify proteins that preferentially bind to o-tyrosine, helping to uncover its biological targets and functional roles.
Developing Biosensors: HTS can be used to develop novel biosensors for the rapid and sensitive detection of o-tyrosine in clinical samples, improving diagnostic capabilities for oxidative stress-related diseases. nih.govnih.gov
Q & A
Q. What analytical methods are recommended for quantifying DL-<i>o</i>-Tyrosine in biological samples?
DL-<i>o</i>-Tyrosine can be quantified using liquid chromatography-mass spectrometry (LC-MS) with optimized parameters such as electrospray ionization (ESI) in negative mode and a C18 column for separation. For example, studies have employed retention times around 5.93 minutes and monitored the precursor ion at m/z 180.06697 (negative mode) . Method validation should include calibration curves, spike-recovery tests, and limits of detection (LOD) to ensure precision.
Q. How should DL-<i>o</i>-Tyrosine be stored to maintain stability in laboratory settings?
Store DL-<i>o</i>-Tyrosine as a crystalline powder at -20°C for long-term stability (up to 3 years) and dissolve in DMSO for short-term use at -80°C (1–2 years). Avoid repeated freeze-thaw cycles to prevent degradation. Purity should be verified via infrared spectroscopy (authentic IR spectrum) and loss-on-drying tests (≤0.5% water content) .
Q. What are the primary metabolic pathways involving DL-<i>o</i>-Tyrosine?
DL-<i>o</i>-Tyrosine is a phenylalanine metabolite and precursor to catecholamines (e.g., dopamine, norepinephrine). Its role in oxidative stress is linked to β-thalassemia, where it serves as a biomarker for protein damage . Pathway analysis tools like KEGG can map its involvement in steroid hormone biosynthesis and amino acid metabolism .
Advanced Research Questions
Q. How can contradictory findings about DL-<i>o</i>-Tyrosine’s biomarker roles be resolved?
In β-thalassemia, DL-<i>o</i>-Tyrosine indicates oxidative damage , while in lung adenocarcinoma (LUAD), it is upregulated in malignant pleural effusion (MPE) . Conversely, it is downregulated in latent tuberculosis infection (LTBI) . To reconcile contradictions:
- Control for confounders : Compare patient cohorts (e.g., disease stage, comorbidities).
- Use orthogonal assays : Validate via isotope dilution mass spectrometry or enzymatic assays.
- Contextualize pathways : Link findings to tissue-specific metabolism (e.g., lung vs. blood) .
Q. What experimental design considerations are critical for studying DL-<i>o</i>-Tyrosine in disease models?
- Sample preparation : Use acidified solvents (e.g., 0.1% formic acid) to stabilize DL-<i>o</i>-Tyrosine in biofluids .
- Dose-response studies : Test physiological relevance by spiking known concentrations into plasma or cell lysates.
- Ethical reporting : Follow guidelines for detailed method descriptions (e.g., Beilstein Journal protocols) to ensure reproducibility .
Q. How can DL-<i>o</i>-Tyrosine’s environmental presence (e.g., stormwater) interfere with biomedical research?
DL-<i>o</i>-Tyrosine detected in urban runoff (<i>m/z</i> 181.07427) may contaminate field samples. Mitigation strategies include:
- Background subtraction : Analyze blank environmental samples alongside biological specimens.
- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate target analytes .
Methodological Challenges and Solutions
Q. What statistical approaches are suitable for analyzing DL-<i>o</i>-Tyrosine’s association with clinical outcomes?
- Multivariate analysis : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish metabolite profiles between LUAD patients with/without MPE .
- False discovery rate (FDR) correction : Adjust <i>p</i>-values for multiple comparisons (e.g., Benjamini-Hochberg method) .
Q. How can researchers validate DL-<i>o</i>-Tyrosine’s structural identity beyond mass spectrometry?
- Nuclear magnetic resonance (NMR) : Confirm aromatic proton signals (δ 6.7–7.2 ppm) and α-carbon resonances .
- Synthetic standards : Compare retention times and fragmentation patterns with commercially available reference materials .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
